molecular formula C13H19NO5 B12963024 (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid

Cat. No.: B12963024
M. Wt: 269.29 g/mol
InChI Key: OSZKUBDQYRTIJC-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a trimethoxybenzyl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst and solvent to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

OSZKUBDQYRTIJC-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)C[C@@H](CN)C(=O)O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC

Origin of Product

United States

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